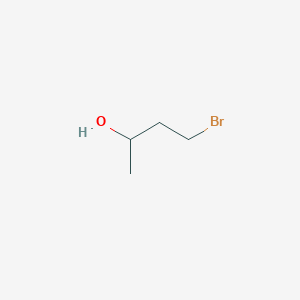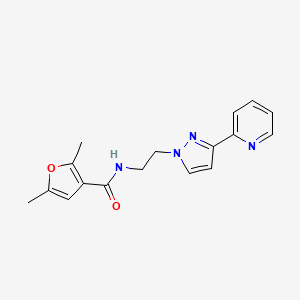
4-Bromobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobutan-2-ol is an organic compound with the molecular formula C4H9BrO. It is a brominated alcohol, specifically a butanol derivative, where a bromine atom is attached to the second carbon of the butanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromobutan-2-ol can be synthesized through several methods. One common approach involves the selective dehalogenation of racemic 1,3-dibromobutane using haloalkane dehalogenase . Another method involves the reaction of 4-bromo-1-butanol with triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of butan-2-ol under controlled conditions to ensure selective substitution at the desired position. The reaction is usually carried out in the presence of a brominating agent such as hydrobromic acid or N-bromosuccinimide (NBS) in an inert solvent .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form butan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form 4-bromobutan-2-one.
Reduction Reactions: The compound can be reduced to form butane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Butan-2-ol.
Oxidation: 4-Bromobutan-2-one.
Reduction: Butane derivatives.
Aplicaciones Científicas De Investigación
4-Bromobutan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromobutan-2-ol involves its reactivity as a brominated alcohol. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group allows for oxidation and reduction reactions. These properties enable it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-butanol: Another brominated butanol with the bromine atom on the first carbon.
4-Bromo-1-butanol: A positional isomer with the bromine atom on the fourth carbon.
3-Bromo-2-butanol: A similar compound with the bromine atom on the third carbon.
Uniqueness
4-Bromobutan-2-ol is unique due to its specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic pathways where regioselectivity is crucial .
Propiedades
IUPAC Name |
4-bromobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZTWUIVCAAVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6089-17-4 |
Source


|
| Record name | 4-bromobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2956074.png)

![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)
![2-[(methylsulfanyl)methyl]-4-phenyl-2H-1,2,3-triazole](/img/structure/B2956081.png)
![N-(3-acetylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2956083.png)
![Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2956085.png)

![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)

![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)


![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956094.png)
